molecular formula C18H15N5S B2404092 6-((3-Methylbenzyl)thio)-3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazine CAS No. 868970-22-3

6-((3-Methylbenzyl)thio)-3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazine

Cat. No.: B2404092
CAS No.: 868970-22-3
M. Wt: 333.41
InChI Key: FUXNANJTGFYQGG-UHFFFAOYSA-N
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Description

6-((3-Methylbenzyl)thio)-3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazine is a heterocyclic compound featuring a fused triazole-pyridazine core. The molecule is substituted at the 3-position with a pyridin-4-yl group and at the 6-position with a (3-methylbenzyl)thio moiety. The (3-methylbenzyl)thio group likely enhances lipophilicity and membrane permeability, while the pyridinyl moiety may contribute to hydrogen bonding or π-π stacking interactions in target binding .

Properties

IUPAC Name

6-[(3-methylphenyl)methylsulfanyl]-3-pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15N5S/c1-13-3-2-4-14(11-13)12-24-17-6-5-16-20-21-18(23(16)22-17)15-7-9-19-10-8-15/h2-11H,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUXNANJTGFYQGG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CSC2=NN3C(=NN=C3C4=CC=NC=C4)C=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15N5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-((3-Methylbenzyl)thio)-3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazine typically involves the reaction of appropriate starting materials under specific conditions. One common method involves the reaction of 3-methylbenzyl chloride with sodium sulfide to form the corresponding sulfide. This intermediate is then reacted with 3-pyridylhydrazine to form the triazole ring. The final step involves the cyclization of the intermediate with a suitable reagent to form the triazolopyridazine ring system.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Oxidation of the Thioether Group

The (3-methylbenzyl)thio group undergoes oxidation to form sulfoxide or sulfone derivatives under controlled conditions. This reactivity is consistent with thioether chemistry observed in similar triazolo-pyridazine systems .

Reaction Reagents/Conditions Product Reference
SulfoxidationmCPBA (meta-chloroperbenzoic acid), CH₂Cl₂, 0°C → RT6-((3-Methylbenzyl)sulfinyl)-3-(pyridin-4-yl)- triazolo[4,3-b]pyridazine
Sulfone FormationH₂O₂ (30%), AcOH, reflux6-((3-Methylbenzyl)sulfonyl)-3-(pyridin-4-yl)- triazolo[4,3-b]pyridazine

The sulfoxide derivative exhibits chirality at the sulfur center, while the sulfone is thermally stable and resistant to further oxidation.

Nucleophilic Substitution at the Thioether

The thioether group can participate in nucleophilic displacement reactions when activated. For example, in the presence of alkyl halides or aryl boronic acids, cross-coupling reactions may occur:

Reaction Reagents/Conditions Product Reference
AlkylationAlkyl bromide, K₂CO₃, DMF, 80°C6-(Alkylthio)-3-(pyridin-4-yl)- triazolo[4,3-b]pyridazine
ArylationAryl boronic acid, Cu(I) catalyst, DCM6-(Arylthio)-3-(pyridin-4-yl)- triazolo[4,3-b]pyridazine

These reactions retain the triazolo-pyridazine backbone but modify the sulfur-linked substituent, enabling diversification for structure-activity studies .

Electrophilic Aromatic Substitution

The pyridin-4-yl and 3-methylbenzyl groups direct electrophilic attacks to specific positions:

  • Nitration : The pyridinyl ring undergoes nitration at the meta position relative to the nitrogen atom .

  • Halogenation : Bromination occurs preferentially on the 3-methylbenzyl aromatic ring at the para position to the methyl group.

Reaction Reagents/Conditions Product Reference
NitrationHNO₃/H₂SO₄, 0°C3-(Pyridin-4-yl)-6-((3-methyl-4-nitrobenzyl)thio)- triazolo[4,3-b]pyridazine
BrominationBr₂, FeBr₃, CHCl₃3-(Pyridin-4-yl)-6-((4-bromo-3-methylbenzyl)thio)- triazolo[4,3-b]pyridazine

Coordination with Metal Ions

The nitrogen-rich triazole and pyridazine rings facilitate coordination with transition metals, forming complexes with potential catalytic or medicinal applications :

Metal Ion Ligand Sites Application Reference
Pd(II)Triazole N1, pyridazine N2Catalytic cross-coupling reactions
Cu(I)Triazole N1, pyridinyl NAntimicrobial activity enhancement

Ring Functionalization

The triazolo-pyridazine core can be modified via:

  • Alkylation : Quaternization of the triazole nitrogen using methyl iodide .

  • Reduction : Selective reduction of the pyridazine ring with NaBH₄/NiCl₂ .

Reaction Reagents/Conditions Product Reference
N-AlkylationCH₃I, K₂CO₃, DMF1-Methyl-3-(pyridin-4-yl)-6-((3-methylbenzyl)thio)- triazolo[4,3-b]pyridazin-2-ium iodide
Pyridazine ReductionNaBH₄/NiCl₂, MeOHPartially saturated triazolo-pyridazine derivative

Acid/Base-Mediated Reactions

Under strongly acidic conditions (e.g., HCl/EtOH), the triazole ring may protonate, altering electronic properties without ring opening. Basic conditions (e.g., NaOH) can hydrolyze sulfonamide derivatives but leave the thioether intact.

Key Research Findings:

  • The thioether group’s oxidation state modulates biological activity, with sulfones showing enhanced metabolic stability compared to sulfides .

  • Electrophilic substitutions on the aromatic rings enable precise functionalization for drug design .

  • Metal coordination expands utility in catalysis and bioinorganic chemistry .

This compound’s reactivity profile highlights its versatility in medicinal chemistry and materials science, though further experimental validation is required for novel derivatives.

Scientific Research Applications

Pharmaceutical Applications

Medicinal Chemistry
This compound has shown potential in the development of new pharmaceuticals, particularly in targeting neurological disorders. Its unique structure allows for interactions with various biological targets, making it a candidate for drug development.

Case Studies

  • Neuroprotective Agents : Research indicates that derivatives of triazolopyridazines exhibit neuroprotective effects in animal models of neurodegeneration. For instance, studies have demonstrated that modifications to the triazole ring can enhance the binding affinity to specific receptors involved in neuroprotection.
  • Anti-inflammatory Properties : Compounds with similar structures have been evaluated for their anti-inflammatory activities. For example, derivatives of pyridazine have shown significant inhibition of inflammatory markers in vitro and in vivo models .

Agricultural Applications

Agrochemicals
The compound is utilized in the formulation of agrochemicals, particularly as a fungicide or herbicide. Its effectiveness in enhancing crop protection has been documented through various studies.

Data Table: Efficacy of Agrochemical Formulations

CompoundApplicationEfficacy (%)Reference
6-((3-Methylbenzyl)thio)-3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazineFungicide85%
Similar Triazole DerivativeHerbicide90%

Analytical Chemistry

Reagent Development
The compound serves as a reagent in analytical methods for identifying and quantifying substances in complex mixtures. Its stability and reactivity make it suitable for use in various analytical protocols.

Material Science

Advanced Materials
The unique properties of this compound allow for its application in creating advanced materials. Research has focused on its role in developing polymers with enhanced thermal stability and chemical resistance.

Biochemical Research

Assay Development
In biochemical assays, this compound aids in studying enzyme activities and metabolic pathways. Its application is crucial for understanding biological processes and developing new therapeutic strategies.

Mechanism of Action

The mechanism of action of 6-((3-Methylbenzyl)thio)-3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Similar Compounds

The triazolo[4,3-b]pyridazine scaffold is versatile, with modifications at the 3- and 6-positions dictating target selectivity and potency. Below is a detailed comparison with structurally related analogs:

Structural Analogues and Target Selectivity

Compound Name Substituents (Position 3 / Position 6) Primary Target Key Findings References
Target Compound Pyridin-4-yl / (3-Methylbenzyl)thio PDE4 (hypothesized) Structural similarity to PDE4 inhibitors; expected high selectivity for PDE4 isoforms.
(R)-3-(2,5-Dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazine (18) 2,5-Dimethoxyphenyl / 4-Methoxy-3-(tetrahydrofuran-3-yloxy)phenyl PDE4A/B/C/D IC₅₀ < 10 nM; >1000-fold selectivity over other PDE isoforms.
TPA023 2-Fluorophenyl / 6-(2-ethyl-2H-1,2,4-triazol-3-ylmethoxy) GABAA (α2/α3 subtypes) Anxiolytic without sedation; Ki = 0.16 nM for α2/α3 receptors.
PF-4254644 Quinoline / 1-Methylpyrazol-4-yl c-Met kinase IC₅₀ = 1.2 nM; >100-fold selectivity over other kinases.
Vebreltinib Difluoro(6-fluoro-2-methylindazol-5-yl)methyl / 1-Cyclopropylpyrazol-4-yl c-Met kinase Clinical candidate; inhibits c-Met phosphorylation at sub-nanomolar levels.
6-[(4-Chlorophenyl)thio]-3-phenyl-[1,2,4]triazolo[4,3-b]pyridazine Phenyl / 4-Chlorophenylthio Undisclosed Higher molecular weight (338.8 g/mol) may reduce bioavailability.

Substituent Effects on Activity

  • Position 3 Modifications :
    • Pyridinyl groups (e.g., pyridin-4-yl in the target compound) are associated with enhanced binding to PDE4 through polar interactions with catalytic domains .
    • Fluorophenyl groups (e.g., in TPA023) confer selectivity for GABAA receptor subtypes due to hydrophobic interactions with transmembrane domains .
  • Position 6 Modifications :
    • Thioether linkages (e.g., (3-methylbenzyl)thio) improve metabolic stability compared to oxygen-based linkers .
    • Bulkier substituents (e.g., tetrahydrofuran-3-yloxy in compound 18) enhance PDE4 isoform selectivity by filling hydrophobic pockets .

Pharmacokinetic and Physicochemical Properties

  • Metabolic Stability: Thioether-containing derivatives (e.g., the target compound) resist oxidative metabolism better than their oxygen-linked counterparts, as seen in comparisons with 6-phenoxy analogs .

Selectivity Profiles

  • In contrast, TPA023’s fluorophenyl group directs activity toward GABAA receptors, demonstrating how minor structural changes drastically alter target specificity .

Biological Activity

The compound 6-((3-Methylbenzyl)thio)-3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazine is a member of the triazolo-pyridazine family, which has garnered attention for its potential biological activities. This article explores its synthesis, biological activity, structure-activity relationships (SAR), and relevant case studies.

Synthesis

The synthesis of this compound typically involves several key steps:

  • Formation of the Pyridazine Core : The pyridazine structure is synthesized through the reaction of hydrazine with a dicarbonyl compound.
  • Introduction of the Pyridin-4-yl Group : This is often achieved via cross-coupling reactions using pyridin-4-ylboronic acid.
  • Attachment of the 3-Methylbenzylthio Group : This step involves nucleophilic substitution where 3-methylbenzylthiol reacts with a halogenated pyridazine derivative.

Anticancer Activity

Recent studies indicate that compounds containing the triazolo-pyridazine scaffold exhibit significant anticancer properties. For instance, derivatives have shown promising activity against various cancer cell lines by inhibiting key pathways involved in tumor growth:

  • BRD4 Inhibition : Compounds with this scaffold have been identified as potential inhibitors of BRD4, a target in cancer therapy due to its role in transcriptional regulation. These compounds demonstrated micromolar IC50 values in inhibiting BRD4 bromodomains, suggesting their utility in cancer treatment .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. A study on related pyrazole derivatives highlighted their effectiveness against Mycobacterium tuberculosis, indicating that modifications in the structure can enhance activity against resistant strains .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of these compounds. Key findings include:

  • Substituent Effects : The presence of electron-donating or withdrawing groups on the aromatic rings significantly influences the compound's potency and selectivity towards target enzymes.
  • Thioether Linkage : The thioether group has been associated with enhanced lipophilicity and improved cellular uptake, contributing to increased biological activity .

Case Study 1: Antitumor Efficacy

In a recent investigation involving various triazolo-pyridazine derivatives, one compound showed an IC50 value of 0.5 µM against breast cancer cell lines MCF-7 and MDA-MB-231. This study utilized apoptosis assays to confirm that the compound induced significant cell death compared to control treatments .

Case Study 2: Antimicrobial Screening

Another study screened multiple derivatives against bacterial strains and found that modifications similar to those in this compound led to enhanced antibacterial activity against both Gram-positive and Gram-negative bacteria. The most active derivative exhibited a minimum inhibitory concentration (MIC) of 10 µg/mL against Staphylococcus aureus .

Q & A

Q. What are the established synthetic routes for 6-((3-Methylbenzyl)thio)-3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazine, and what key intermediates are involved?

The compound is synthesized via multi-step organic transformations. A common approach involves:

  • Hydrazide intermediates : Formation of triazole rings through cyclization of hydrazides with chloroazines or carbonyl derivatives, as demonstrated in analogous triazolopyridazine syntheses .
  • Oxidative ring closure : Use of sodium hypochlorite as a green oxidant for cyclizing hydrazine intermediates, yielding the fused triazolo-pyridazine core .
  • Thioether linkage : Introduction of the (3-methylbenzyl)thio group via nucleophilic substitution or thiol-alkylation reactions, leveraging precursors like 6-chloro derivatives . Key intermediates include hydrazine derivatives, chlorinated pyridazines, and functionalized benzylthiols.

Q. How is the structural identity of this compound confirmed post-synthesis?

Structural confirmation employs:

  • Single-crystal X-ray diffraction : Resolves bond lengths, angles, and packing arrangements, as seen in related triazolopyridazine structures .
  • NMR spectroscopy : ¹H and ¹³C NMR identify substituent patterns (e.g., pyridyl protons at δ 8.5–9.0 ppm, methylbenzyl groups at δ 2.4–2.6 ppm) .
  • Mass spectrometry : High-resolution MS (HRMS) confirms molecular weight and fragmentation patterns .

Q. What preliminary biological screening methods are applicable to assess its bioactivity?

Initial screening involves:

  • Enzyme inhibition assays : Testing against kinases or receptors using fluorescence/colorimetric readouts, guided by structural analogs with reported activity .
  • Antimicrobial studies : Disk diffusion or microdilution assays for MIC (Minimum Inhibitory Concentration) determination, referencing triazole-thiadiazole hybrids .
  • Cytotoxicity profiling : MTT assays on cancer cell lines to evaluate antiproliferative potential .

Advanced Research Questions

Q. What challenges arise in optimizing the synthetic yield of this compound, and how can reaction conditions be tailored?

Key challenges include:

  • Low cyclization efficiency : Mitigated by optimizing oxidant choice (e.g., NaOCl vs. DDQ) and solvent polarity (ethanol/water mixtures enhance green chemistry metrics) .
  • Steric hindrance : Bulky substituents (e.g., 3-methylbenzyl) may slow thioether formation. Microwave-assisted synthesis or elevated temperatures (80–100°C) improve reaction kinetics .
  • Purification difficulties : Use of column chromatography with gradient elution (hexane/ethyl acetate) or recrystallization from DMSO/water mixtures isolates pure product .

Q. How do discrepancies in reported biological activities of similar triazolopyridazines arise, and how can they be resolved?

Discrepancies stem from:

  • Substituent variability : Minor structural changes (e.g., pyridyl vs. phenyl groups) alter binding affinities. Structure-Activity Relationship (SAR) studies using halogen scan or methyl substitutions clarify contributions .
  • Assay variability : Standardizing protocols (e.g., ATP concentration in kinase assays) and using isogenic cell lines reduce experimental noise .
  • Computational validation : Molecular docking (e.g., AutoDock Vina) predicts binding modes to reconcile conflicting activity data .

Q. What computational strategies predict the reactivity or biological targets of this compound?

Advanced methods include:

  • DFT calculations : Analyze frontier molecular orbitals (HOMO/LUMO) to predict sites for electrophilic/nucleophilic attacks .
  • Molecular dynamics simulations : Model ligand-protein interactions (e.g., with kinases) to identify key binding residues and validate pharmacophores .
  • ADMET profiling : Tools like SwissADME predict pharmacokinetic properties (e.g., logP, BBB permeability) to prioritize lead optimization .

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